N'-[(Z)-(3-BROMOPHENYL)METHYLIDENE]-2-({1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}SULFANYL)ACETOHYDRAZIDE
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Overview
Description
N’-(3-bromobenzylidene)-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzimidazole core, a bromobenzylidene group, and a chlorobenzyl moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-bromobenzylidene)-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide typically involves a multi-step process. One common method includes the condensation of 3-bromobenzaldehyde with 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalytic amount of acid to facilitate the condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-(3-bromobenzylidene)-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and chlorine atoms in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of iodinated derivatives.
Scientific Research Applications
N’-(3-bromobenzylidene)-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-(3-bromobenzylidene)-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets. The benzimidazole core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The bromobenzylidene and chlorobenzyl groups may enhance the compound’s binding affinity and specificity for these targets, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-bromobenzylidene)-4-(4-chlorobenzyl)-1-piperazinamines
- N-(4-bromobenzylidene)-4-(4-chlorobenzyl)-1-piperazinamines
Uniqueness
N’-(3-bromobenzylidene)-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide is unique due to its specific combination of functional groups and its benzimidazole core. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds, making it a valuable subject of study in various research fields.
Properties
Molecular Formula |
C23H18BrClN4OS |
---|---|
Molecular Weight |
513.8g/mol |
IUPAC Name |
N-[(Z)-(3-bromophenyl)methylideneamino]-2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C23H18BrClN4OS/c24-18-5-3-4-17(12-18)13-26-28-22(30)15-31-23-27-20-6-1-2-7-21(20)29(23)14-16-8-10-19(25)11-9-16/h1-13H,14-15H2,(H,28,30)/b26-13- |
InChI Key |
YYDGRBOLDYTSKT-ZMFRSBBQSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)SCC(=O)NN=CC4=CC(=CC=C4)Br |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)SCC(=O)N/N=C\C4=CC(=CC=C4)Br |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)SCC(=O)NN=CC4=CC(=CC=C4)Br |
Origin of Product |
United States |
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